molecular formula C21H16N6 B2585270 N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902944-94-9

N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2585270
CAS No.: 902944-94-9
M. Wt: 352.401
InChI Key: HASVQELPAMJMJJ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the triazoloquinazoline core. For instance, the reaction of benzylamine with pyridine-4-carboxaldehyde can form an intermediate, which is then subjected to cyclization with hydrazine derivatives to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts can be employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and structural features.

Uniqueness

N-Benzyl-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine stands out due to its unique combination of a triazoloquinazoline core with a benzyl and pyridine moiety, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-benzyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6/c1-2-6-15(7-3-1)14-23-21-24-18-9-5-4-8-17(18)20-25-19(26-27(20)21)16-10-12-22-13-11-16/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVQELPAMJMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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